6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological and pharmacological properties. This compound is part of the pyrano[2,3-c]pyrazole family, known for their wide range of applications in medicinal chemistry.
Properties
IUPAC Name |
6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4/c1-10-15-16(13-7-8-14(26-13)23(24)25)12(9-19)17(20)27-18(15)22(21-10)11-5-3-2-4-6-11/h2-8,16H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDWQCYYEGEIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a one-pot multicomponent reaction. This method includes the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium such as [BMIM]BF4 at 70–75°C for 110–120 minutes . This approach is favored for its high yields (85–90%), straightforward protocol, and environmentally friendly conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot multicomponent reaction method mentioned above can be adapted for larger-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It exhibits anticancer, anti-inflammatory, antimicrobial, fungicidal, insecticidal, molluscicidal, and analgesic properties.
Biological Studies: The compound has been evaluated for its cytotoxic potential against human ovarian cancer cells (SKOV-3) and human pancreatic cancer cells (PANC-1), showing promising results.
Pharmaceuticals: It serves as a building block for the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of 6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human Chk1 kinase, which plays a crucial role in cell cycle regulation . Additionally, docking studies have revealed its binding affinity to human epidermal growth factor receptor protein, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-(5-(2-cyanophenyl)-2-furyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of a pyrano[2,3-c]pyrazole core with a nitrofuran moiety. This structure imparts a broad spectrum of biological activities, making it a versatile compound in medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
